molecular formula C12H14O2 B094557 1-(4-Methoxyphenyl)pent-1-en-3-one CAS No. 104-27-8

1-(4-Methoxyphenyl)pent-1-en-3-one

Cat. No.: B094557
CAS No.: 104-27-8
M. Wt: 190.24 g/mol
InChI Key: SLDQOBRACOQXGE-QPJJXVBHSA-N
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Description

1-(4-Methoxyphenyl)pent-1-en-3-one, also known as (E)-1-(4-methoxyphenyl)-1-penten-3-one, is an organic compound with the molecular formula C12H14O2. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentenone chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pent-1-en-3-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)pent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)pent-1-en-3-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)pent-1-en-3-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In the context of its potential anticancer effects, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-propen-1-one: Similar structure but with a shorter carbon chain.

    1-(4-Methoxyphenyl)-1-butanone: Similar structure but with a different carbon chain length.

    1-(4-Methoxyphenyl)-1-hexen-3-one: Similar structure but with a longer carbon chain.

Uniqueness: 1-(4-Methoxyphenyl)pent-1-en-3-one stands out due to its specific combination of a methoxyphenyl group and a pentenone chain, which imparts unique chemical and biological properties.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDQOBRACOQXGE-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231670
Record name (1E)-1-(4-Methoxyphenyl)-1-penten-3-one
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, white to pale yellow crystals with a sweet, buttery, caramellic odour
Record name 1-(4-Methoxyphenyl)-1-penten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-(p-Methoxyphenyl)-1-penten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

278.00 °C. @ 760.00 mm Hg
Record name 1-(4-Methoxyphenyl)-1-penten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble in organic solvents, oils, very soluble (in ethanol)
Record name 1-(p-Methoxyphenyl)-1-penten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

104-27-8, 82297-64-1
Record name 1-Penten-3-one, 1-(p-methoxyphenyl)-
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Record name 1-(p-Methoxyphenyl)-1-penten-3-one
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Record name 104-27-8
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Record name (1E)-1-(4-Methoxyphenyl)-1-penten-3-one
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Record name 1-(4-methoxyphenyl)pent-1-en-3-one
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Record name ETHONE
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Record name 1-(4-Methoxyphenyl)-1-penten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61.3 - 61.9 °C
Record name 1-(4-Methoxyphenyl)-1-penten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-(4-methoxyphenyl)pent-1-en-3-one relate to its anti-inflammatory activity compared to its precursor, ethyl p-methoxycinnamate?

A: Research indicates that converting ethyl p-methoxycinnamate (EPMC) to this compound actually reduces its anti-inflammatory activity []. This suggests that the specific structural features of EPMC, such as the presence of the ester group, play a crucial role in its ability to inhibit protein denaturation, a key marker of anti-inflammatory activity. Modifying the EPMC structure to form this compound likely alters its interactions with target proteins involved in the inflammatory cascade, leading to reduced efficacy.

Q2: Are there any structurally similar compounds to this compound with different safety profiles?

A: Yes, 4-phenylbut-3-en-2-one, another α,β-unsaturated cinnamyl ketone structurally related to this compound, underwent additional genotoxicity studies. These studies successfully addressed initial safety concerns and demonstrated that 4-phenylbut-3-en-2-one, along with its structurally related compounds 4-phenylbut-3-en-2-ol and 3-methyl-4-phenylbut-3-en-2-one, can be further evaluated for safety using established procedures []. This highlights the importance of considering the specific structural features of each compound when assessing safety profiles, even within a related chemical group.

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